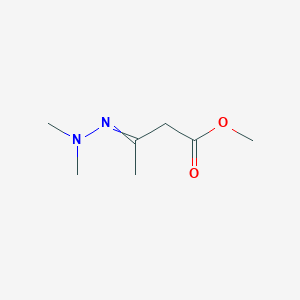
2-Chloro-N-(2,2-diethoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-diethoxyethyl)acetamide is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of acetamide, characterized by the presence of a chloro group and a diethoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-diethoxyethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2-diethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCH2COCl+NH2CH2CH(OEt)2→ClCH2CONHCH2CH(OEt)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,2-diethoxyethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of chloroacetic acid and 2,2-diethoxyethylamine.
Oxidation and Reduction: Formation of corresponding oxides or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,2-diethoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,2-diethoxyethyl)acetamide involves its interaction with nucleophiles due to the presence of the electrophilic chloro group. This makes it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the diethoxyethyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: A compound with a different substituent on the nitrogen atom, used in pharmaceuticals.
2-Chloro-N,N-dicyclohexylacetamide: Another analogue with different substituents, used in various chemical applications.
Uniqueness
2-Chloro-N-(2,2-diethoxyethyl)acetamide is unique due to the presence of the diethoxyethyl group, which imparts different chemical properties and reactivity compared to its simpler analogues
Eigenschaften
CAS-Nummer |
55879-71-5 |
|---|---|
Molekularformel |
C8H16ClNO3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-chloro-N-(2,2-diethoxyethyl)acetamide |
InChI |
InChI=1S/C8H16ClNO3/c1-3-12-8(13-4-2)6-10-7(11)5-9/h8H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
PDFYDALWSHJVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC(=O)CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



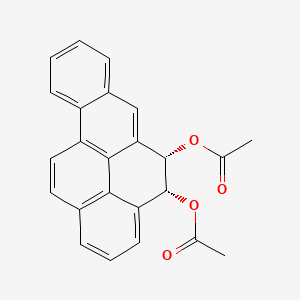

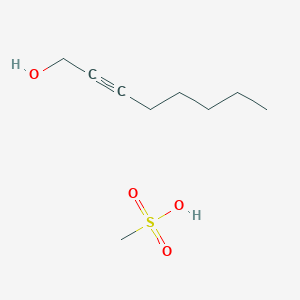
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
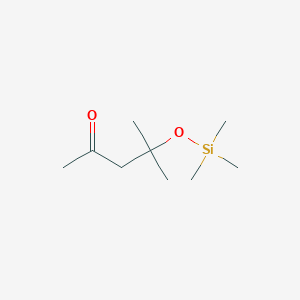
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
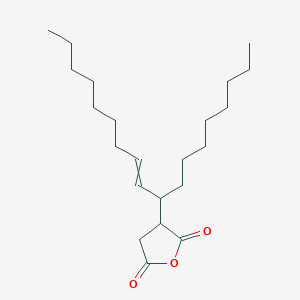
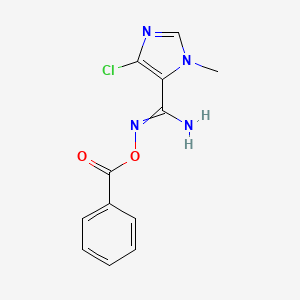
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
